

Technical Support Center: Solubilization Guide for CAS 17635-44-8

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Compound of Interest

Compound Name: 3,4-Dibromo-1H-pyrazol-5-amine

Cat. No.: B7944779

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Compound Profile & Physicochemical Context[1][2] [3][4][5][6][7][8][9][10][11]

Before attempting solubilization, it is critical to understand why CAS 17635-44-8 (3,4,5-Tribromopyrazole) resists aqueous dissolution. This compound is a highly halogenated heterocyclic building block.[1]

- Chemical Identity: 3,4,5-Tribromopyrazole (also 3,4,5-Tribromo-1H-pyrazole)
- Molecular Formula: $C_3HBr_3N_2$ [1][2]
- The Solubility Barrier: The presence of three bromine atoms creates significant lipophilicity (hydrophobicity).[1] Furthermore, the crystal lattice energy of halogenated pyrazoles is often high, requiring significant energy to break the solid-state interactions.
- Acidity (pKa): The calculated pKa of the N-H proton is approximately 6.5 ± 0.5 . [1] This is a critical "handle" for solubilization. Unlike unsubstituted pyrazole (pKa ~14), the electron-withdrawing bromine atoms make the N-H proton significantly more acidic.[1]

Solubility Data Summary

Solvent	Solubility Rating	Estimated Limit	Usage Note
Water (pH < 6)	Insoluble	< 0.03 mg/mL	Compound remains neutral and hydrophobic.[1]
Water (pH > 8)	Moderately Soluble	pH-dependent	Deprotonation forms the pyrazolate anion, increasing solubility.[1]
DMSO	Excellent	> 50 mg/mL	Preferred solvent for stock solutions.[1]
Ethanol	Good	~ 20 mg/mL	Good alternative, but more volatile than DMSO.[1]
Chloroform	Good	> 10 mg/mL	Not suitable for biological assays.[1]

Standard Protocol: Preparation of Stock & Working Solutions

This protocol uses the "Cosolvent + pH Shift" strategy to maximize solubility while maintaining compatibility with biological assays or chemical reactions.[1]

Phase A: The Stock Solution (Gold Standard)

Do not attempt to dissolve the solid directly in water. This will result in a suspension that is difficult to dose accurately.[1]

- Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture or HPLC). [1]
- Concentration: Prepare a 100 mM or 50 mg/mL stock solution.
 - Calculation: To make 1 mL of 50 mg/mL stock, weigh 50 mg of powder and add ~980 μ L of DMSO (adjust volume to reach exactly 1 mL total).

- Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
- Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase B: Aqueous Dilution (The "Crash-Out" Prevention)

When diluting the hydrophobic stock into water, a "supersaturation zone" forms at the interface, causing immediate precipitation.^[1]

The Protocol:

- Prepare the Aqueous Buffer: Use a buffer with a pH slightly above 7.4 (e.g., PBS pH 7.4 or Tris-HCl pH 8.0).^[1]
 - Scientific Rationale: At pH 7.4 (above the pKa of ~6.5), the equilibrium shifts toward the deprotonated, anionic form (), which is far more water-soluble than the neutral species.
- The "Jet" Addition:
 - Place the aqueous buffer on a magnetic stirrer creating a distinct vortex.^[1]
 - Slowly inject the DMSO stock directly into the center of the vortex using a micropipette.^[1]
 - Do not add buffer to the DMSO stock; always add stock to the buffer.^[1]
- Limit the Cosolvent: Keep the final DMSO concentration < 1% (v/v) for cell-based assays, or < 10% for chemical synthesis, depending on tolerance.

Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing CAS 17635-44-8 based on your specific application needs.



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Caption: Workflow for solubilizing 3,4,5-Tribromopyrazole, emphasizing the critical role of pH and organic cosolvents.

Troubleshooting & FAQs

Q1: I added the DMSO stock to my cell culture media, and it turned cloudy immediately. Why?

Diagnosis: This is "kinetic precipitation."^[1] You likely exceeded the solubility limit of the neutral species, or your media is slightly acidic.^[1] The Fix:

- Check Concentration: Ensure your final concentration is within the solubility limit (typically < 100 μ M in aqueous media).^[1]
- Check pH: Cell culture media can become acidic (yellow) if left out.^[1] Ensure pH is 7.4.
- Intermediate Dilution: Perform a 1:10 dilution of your stock in pure DMSO first, then add that to the media to reduce the local concentration shock.^[1]

Q2: Can I use this compound in acidic buffers (pH 4-5)?

Technical Insight: No, this is highly risky.^[1] At pH 4-5, the compound is fully protonated (neutral).^[1] Given the three bromine atoms, the neutral form is extremely hydrophobic and will precipitate or adsorb to the plastic walls of your vessel. Workaround: If you must work at low pH, you will need a high percentage of organic cosolvent (e.g., 50% Methanol) or a solubilizing agent like 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD).^[1]

Q3: Is the compound stable in DMSO?

Stability: Yes, halogenated pyrazoles are generally chemically stable in DMSO at -20°C for months.^[1] However, DMSO is hygroscopic (absorbs water).^[1] Precaution: Use "Dry" or "Anhydrous" DMSO and seal vials tightly with parafilm.^[1] If the DMSO absorbs water, the compound may precipitate inside the stock vial over time.^[1]

Q4: I see crystals forming after 24 hours in the fridge.

Explanation: Solubility is temperature-dependent.^[3]^[1] A solution that is stable at 37°C or 25°C may become supersaturated at 4°C. Protocol: Always re-equilibrate your solutions to room temperature or 37°C and vortex before use.^[1] Do not store diluted working solutions; prepare them fresh.

Advanced Formulation (For High Concentrations)

If your experiment requires concentrations > 100 μM in aqueous media, simple cosolvents may fail.[1] Use a Cyclodextrin carrier.

Protocol for Cyclodextrin Complexation:

- Prepare a 20% (w/v) HP- β -CD solution in water.[1]
- Add your DMSO stock to this solution (keep DMSO < 5%).
- Shake/Vortex for 30 minutes at room temperature.
- The hydrophobic tribromopyrazole will enter the hydrophobic cavity of the cyclodextrin, shielding it from water and preventing precipitation.[1]

References

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